n-Propylaminomethylbenzodioxan
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-7-13-8-10-9-14-11-5-3-4-6-12(11)15-10/h3-6,10,13H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBVZFMGYMXMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943947 | |
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21398-65-2 | |
| Record name | 2,3-Dihydro-N-propyl-1,4-benzodioxin-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21398-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxan-2-methylamine, N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021398652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Analog Development of N Propylaminomethylbenzodioxan
Methodologies for n-Propylaminomethylbenzodioxan Synthesis
The synthesis of this compound, which is chemically named (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine, can be achieved through several established synthetic routes. fluorochem.co.uk These methods often involve the use of key intermediates derived from 1,4-benzodioxan.
One common synthetic strategy begins with 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide, which can be used to synthesize a variety of 1,4-benzodioxane (B1196944) derivatives. researchgate.net Another approach involves a multi-step synthesis starting from commercially available materials. For instance, a sequence could begin with the esterification of a suitable starting material, followed by reactions to form the benzodioxan ring system, and subsequent modifications to introduce the propylaminomethyl side chain. scirp.org
A frequently employed method in the synthesis of similar amine-containing compounds is the one-pot amidation of corresponding acids. This can be achieved using an activating agent like thionyl chloride followed by the desired amine. nih.gov In the context of this compound, a plausible route would involve the conversion of a 1,4-benzodioxan-2-carboxylic acid derivative to its acid chloride, which is then reacted with n-propylamine.
Reductive amination represents another efficient methodology. This process would involve the reaction of 1,4-benzodioxan-2-carbaldehyde with n-propylamine to form an intermediate imine, which is then reduced to the final secondary amine product using a suitable reducing agent such as sodium borohydride.
The following table provides a summary of potential synthetic methodologies:
| Starting Material | Key Transformation | Reagents |
| 1,4-Benzodioxan-2-carboxylic acid | Amidation | Thionyl chloride, n-propylamine |
| 1,4-Benzodioxan-2-carbaldehyde | Reductive Amination | n-propylamine, Sodium borohydride |
| 2-(Halomethyl)-1,4-benzodioxan | Nucleophilic Substitution | n-propylamine |
Design Principles for this compound Analogs
The design of analogs of this compound is rooted in the principles of analog design, which aim to create circuits of molecules that operate in and are optimized for continuous time-domain behavior. synopsys.comyoutube.com The primary goal is to systematically alter the structure to probe its interaction with biological targets and improve desired properties. This involves modifying the core benzodioxan scaffold, the linker, and the N-alkyl substituent. nih.gov
A fundamental principle is scaffold hopping and modification . The 1,4-benzodioxan ring itself is a key pharmacophore found in many biologically active compounds. scirp.orgnih.gov Analogs can be designed by introducing substituents onto the aromatic part of the benzodioxan ring or by altering the dioxan ring itself. For example, the introduction of chloro or methoxy (B1213986) groups can significantly influence the electronic properties and biological activity. ontosight.aigoogle.com
Side-chain modification is another crucial design strategy. The n-propyl group on the amine can be varied in length (e.g., ethyl, butyl) or branching (e.g., isopropyl) to explore the steric and hydrophobic requirements of the binding site. This systematic variation helps in understanding the structure-activity relationship (SAR).
Linker modification involves altering the methyl group that connects the amine to the benzodioxan ring. The length and flexibility of this linker can be adjusted to optimize the orientation of the key functional groups for target engagement.
The table below outlines key design principles for generating this compound analogs:
| Design Principle | Structural Modification | Rationale |
| Scaffold Modification | Substitution on the benzodioxan ring | To modulate electronic and steric properties. |
| Side-Chain Variation | Altering the N-alkyl group | To probe the size and nature of the binding pocket. |
| Linker Homologation | Changing the length of the aminomethyl linker | To optimize the spatial arrangement of pharmacophoric features. |
| Isosteric Replacement | Replacing atoms or groups with similar properties | To investigate the importance of specific atoms or functional groups. |
Strategies for Derivatization to Explore Chemical Space
Exploring the chemical space around this compound involves creating a diverse library of related compounds to identify molecules with improved properties. nih.govarxiv.orgresearchgate.net This is often achieved through various derivatization strategies that allow for the systematic introduction of chemical diversity. nih.govmdpi.com
Combinatorial chemistry and parallel synthesis are powerful strategies for rapidly generating a large number of analogs. A common intermediate, such as 2-aminomethyl-1,4-benzodioxan, could be reacted with a library of different alkylating or acylating agents to produce a wide array of N-substituted derivatives.
Functional group interconversion is another key strategy. For instance, if a nitro group is present on the benzodioxan ring, it can be reduced to an amine, which can then be further derivatized to amides, sulfonamides, or ureas, thereby introducing a wide range of functionalities.
Structure-based drug design can be employed if the three-dimensional structure of the biological target is known. This allows for the rational design of derivatives that are expected to have enhanced binding affinity and selectivity. For example, if the binding pocket contains a hydrogen bond donor, a derivative can be designed with a complementary acceptor.
The following table summarizes various derivatization strategies:
| Strategy | Description | Example |
| Parallel Synthesis | Rapid generation of a library of analogs from a common intermediate. | Reacting 2-(chloromethyl)-1,4-benzodioxan with a diverse set of primary and secondary amines. |
| Functional Group Interconversion | Chemical transformation of one functional group into another. | Reduction of a nitro-substituted benzodioxan followed by acylation of the resulting amine. |
| Structure-Based Design | Using the 3D structure of the target to design complementary ligands. | Introducing a hydroxyl group to form a specific hydrogen bond with the target protein. |
| Bioisosteric Replacement | Substituting a functional group with another that has similar physicochemical properties. | Replacing a methoxy group with a chloro or methyl group to fine-tune electronic and steric effects. |
Through these systematic approaches to synthesis, analog design, and derivatization, the chemical space around this compound can be effectively explored, leading to the discovery of new compounds with potentially valuable biological activities.
Molecular Interactions and Receptor Pharmacology of N Propylaminomethylbenzodioxan
Characterization of Receptor Binding Profiles for n-Propylaminomethylbenzodioxan
The initial step in characterizing the interaction of a compound like this compound with its target receptors involves a series of binding assays. These assays are fundamental to determining the affinity and selectivity of the ligand-receptor interaction.
Radioligand Binding Assay Techniques
Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions. mdpi.com This technique utilizes a radioactive isotope-labeled compound (a radioligand) that is known to bind to the target receptor. The assay measures the ability of an unlabeled compound, in this case, this compound, to compete with and displace the radioligand from the receptor.
The general procedure involves incubating a source of receptors, such as isolated cell membranes from tissues or cell lines expressing the receptor of interest, with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound. wikipedia.orgchemicalbook.com After the binding reaction reaches equilibrium, the receptor-bound radioactivity is separated from the unbound radioactivity, typically by rapid filtration through glass fiber filters. wikipedia.org The amount of radioactivity trapped on the filters is then quantified using a scintillation counter. The data generated allows for the determination of the compound's binding affinity. mdpi.com
Saturation and Competition Binding Studies
To fully characterize a receptor population and a compound's interaction, two primary types of binding experiments are conducted:
Saturation Binding Studies: In these experiments, increasing concentrations of a radioligand are incubated with the receptor preparation until all binding sites are occupied, or saturated. nih.gov This allows for the determination of two key parameters: the maximum number of binding sites (Bmax) in the tissue and the equilibrium dissociation constant (Kd) of the radioligand. The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the radioligand's affinity. nih.gov
Competition Binding Studies: These assays are used to determine the affinity of a non-radiolabeled compound like this compound. Here, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled "competitor" compound. mdpi.com As the concentration of the unlabeled compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured bound radioactivity. The data is plotted as a sigmoidal curve, from which the IC50 (the concentration of the competitor that inhibits 50% of specific radioligand binding) is calculated. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay. frontiersin.org The Ki value represents the affinity of the unlabeled compound for the receptor.
Without specific experimental data, a table of binding affinities for this compound cannot be generated. A representative table would typically appear as follows:
Table 1: Hypothetical Competition Binding Data for this compound This table is for illustrative purposes only. Data is not factual.
| Receptor | Radioligand | Ki (nM) |
|---|---|---|
| α2A-Adrenergic | [3H]-Rauwolscine | Data N/A |
| I1-Imidazoline | [3H]-Clonidine | Data N/A |
| α1A-Adrenergic | [3H]-Prazosin | Data N/A |
Subtype Selectivity and Affinity Profiling
Many receptors exist as multiple subtypes (e.g., α1A, α1B, α1D and α2A, α2B, α2C for adrenergic receptors). youtube.com To understand the specific pharmacological effects of a compound, it is essential to determine its binding affinity for a wide array of receptor subtypes. This is achieved by performing competition binding assays using cell lines engineered to express only a single receptor subtype. nih.gov
By comparing the Ki values of this compound across various adrenergic, imidazoline, and other potential receptor subtypes, a selectivity profile can be established. A compound is considered "selective" for one subtype over another if it displays a significantly higher affinity (i.e., a lower Ki value) for that subtype. For example, some compounds show high affinity for I1-imidazoline receptors with lower affinity for α2-adrenergic receptors, which can be correlated with their antihypertensive effects.
A comprehensive affinity profile would be presented in a table similar to the one below.
Table 2: Hypothetical Receptor Subtype Selectivity Profile for this compound This table is for illustrative purposes only. Data is not factual.
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. α2A) |
|---|---|---|
| α2A-Adrenergic | Data N/A | 1 |
| α2B-Adrenergic | Data N/A | Data N/A |
| α2C-Adrenergic | Data N/A | Data N/A |
| α1A-Adrenergic | Data N/A | Data N/A |
| I1-Imidazoline | Data N/A | Data N/A |
| I2-Imidazoline | Data N/A | Data N/A |
Molecular Docking and Computational Modeling of this compound
Molecular docking and computational modeling are powerful in silico tools used to predict and analyze the interaction between a ligand and its receptor at a molecular level. nih.govrsc.org These methods are instrumental in drug discovery and development for lead optimization and understanding structure-activity relationships. nih.gov
Protein-Ligand Interaction Prediction
Molecular docking programs simulate the binding of a ligand to the active site of a target protein, predicting the preferred binding orientation and affinity. nih.gov The process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding energy. nih.gov
For this compound, docking studies would identify the key amino acid residues in the receptor's binding site that form interactions with the ligand. These interactions can include:
Hydrogen bonds: Crucial for the specificity of binding.
Hydrophobic interactions: Often a major driving force for binding affinity. researchgate.net
Ionic interactions (salt bridges): Strong interactions between charged groups.
π-π stacking and cation-π interactions: Involving aromatic rings. biorxiv.org
The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a qualitative measure of the ligand's potency.
The following table illustrates a hypothetical output from a protein-ligand interaction analysis for this compound docked into a model GPCR.
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp113 | Ionic, Hydrogen Bond | 2.8 |
| Trp158 | π-π Stacking | 4.5 |
| Phe290 | Hydrophobic | 3.9 |
| Tyr309 | Hydrogen Bond | 3.1 |
| Val117 | Hydrophobic | 4.2 |
Binding Mode Analysis and Conformational Studies
Beyond just predicting interactions, computational methods are used to analyze the specific binding mode and the conformational changes that occur upon ligand binding. researchgate.net Molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time, providing insights into the flexibility of both the ligand and the receptor. nih.gov
These studies can reveal:
The most stable conformation of the ligand within the binding pocket.
How the ligand induces or selects for a specific receptor conformation that is responsible for G-protein activation.
The role of water molecules in mediating protein-ligand interactions. researchgate.net
Virtual Screening Applications in Analog Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a drug target. nih.gov This approach can be either structure-based, relying on docking the library compounds into the receptor structure, or ligand-based, searching for compounds with similar properties to a known active ligand. nih.gov
If this compound were found to have desirable activity, its chemical structure could be used as a starting point for a virtual screening campaign to discover novel analogs with potentially improved properties (e.g., higher affinity, better selectivity). researchgate.net By screening vast virtual libraries, computational methods can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Structure Activity Relationship Sar Studies of N Propylaminomethylbenzodioxan and Its Analogs
Elucidation of Pharmacophoric Features of n-Propylaminomethylbenzodioxan
Pharmacophore modeling for 1,4-benzodioxan derivatives has identified several key structural features essential for their biological activity, particularly as α1-adrenoceptor antagonists. nih.gov A robust pharmacophore model suggests that the molecule must possess specific chemical properties arranged in a precise three-dimensional orientation to effectively bind to the receptor.
The most critical pharmacophoric points identified are:
A Protonated Amine Function: A basic nitrogen atom, which is protonated at physiological pH, is a crucial feature. This cationic center is believed to form a charge-reinforced hydrogen bond with a primary nucleophilic site on the receptor, anchoring the ligand in the binding pocket. researchgate.net
An Aromatic Ring System: The presence of an aromatic ring, such as the one in the benzodioxan moiety, is vital for establishing hydrophobic and/or π-π stacking interactions with aromatic amino acid residues in the receptor.
A Hydrogen Bond Acceptor Site: An oxygen atom, typically one of the ether oxygens in the 1,4-benzodioxan ring, often serves as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. researchgate.net
Specific Spatial Distribution: The relative distances and geometry between these features are paramount. For instance, docking simulations and QSAR studies have helped to define the optimal shape and spatial arrangement of substituents on the benzodioxan and any terminal phenoxy groups to maximize binding affinity. nih.gov
These features collectively define the essential framework for a molecule to exhibit high affinity for the α1-adrenoceptor. The development and validation of these pharmacophore models have successfully guided the synthesis of new derivatives with predictable biological activity. nih.gov
Impact of Structural Modifications on Receptor Affinity and Selectivity
Systematic structural modifications of the 1,4-benzodioxan scaffold have provided deep insights into the structural requirements for affinity and selectivity towards different α1-adrenoceptor subtypes (α1A, α1B, and α1D).
Key modifications and their effects include:
The Aminomethyl Side Chain: The nature of the substituent on the amino group and the length of the chain are critical. The protonated amine is fundamental for potency. researchgate.net Stereochemistry at the chiral center of the aminomethyl-substituted benzodioxan (position 2) is a major determinant of both affinity and selectivity. Generally, the (S)-enantiomers of compounds like WB4101 show higher affinity than their (R)-counterparts. researchgate.net
The Benzodioxan Ring: Modifications on the aromatic part of the benzodioxan nucleus can significantly alter selectivity. For example, introducing substituents at the 8-position of (S)-WB4101 can shift selectivity. An 8-methoxy substitution can confer significant α1B-adrenoceptor selectivity. researchgate.net Complete replacement of the benzodioxan ring with a more flexible 1,4-dioxane (B91453) ring has been shown to produce compounds that are selective α1D-adrenoceptor antagonists. researchgate.netacs.org
The Terminal Moiety: In analogs like WB4101, which feature a terminal phenoxyethyl group, substitutions on this phenoxy ring are crucial. The presence and position of methoxy (B1213986) groups, for example, heavily influence the interaction with the receptor. researchgate.net Replacing the entire phenoxyethyl moiety with different N-alkyl piperazine (B1678402) groups has been used to modulate the binding profile at α1- and α2-adrenoceptors. nih.govresearchgate.net
The following table summarizes the binding affinities of selected 1,4-benzodioxan analogs at different α1-adrenoceptor subtypes.
Table 1: Binding Affinities (pA₂) of Benzodioxan Analogs at α₁-Adrenoceptor Subtypes This is an interactive table. Click on the headers to sort the data.
| Compound | Modification | α₁A-AR (pA₂) | α₁B-AR (pA₂) | α₁D-AR (pA₂) | Source |
|---|---|---|---|---|---|
| (S)-WB4101 | Reference Compound | High | Moderate | High | researchgate.net |
| (S)-8-Methoxy Analog | Methoxy group at position 8 | Moderate | 9.58 | Moderate | researchgate.net |
| Compound 5 | 4-Phenylchroman analog | Potent | Low | Very Potent | nih.gov |
| Compound 8 | Carbonyl at position 1 | Very Potent | Moderate | Moderate | nih.gov |
| Compound 9 | Benzodioxan modification | Low | Moderate | High (selective) | acs.org |
| Compound 14 | 1,4-Dioxane ring replacement | Low | Low | Selective Antagonist | researchgate.netacs.org |
These studies demonstrate that even subtle structural changes can lead to dramatic shifts in receptor affinity and selectivity, highlighting the precise nature of the ligand-receptor interaction. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in creating mathematical models that correlate the structural properties of 1,4-benzodioxan derivatives with their biological activity. rsc.org These models provide a quantitative understanding of the SAR and can predict the potency of novel compounds. researchgate.net
For a series of α1-adrenoceptor antagonists related to WB4101, a highly significant 2D-QSAR model was developed. The resulting equation demonstrated that a combination of electronic and steric parameters governs the antagonist activity (pA₂):
pA₂ = 16.12 − 13.86·|ΔEHOMO| − 0.907·DO3C + 0.273·SeO l − 0.018·SnA2* researchgate.net
The statistical quality of this model was high, with a squared correlation coefficient (r²) of 0.922 and a cross-validated correlation coefficient (Q²) of 0.805. researchgate.net
Table 2: Descriptors in the QSAR Model for α₁-Adrenoceptor Antagonism | Descriptor | Description | Implication for Activity | Source | | :--- | :--- | :--- | :--- | | |ΔEHOMO| | Modulus of the difference in the energy of the Highest Occupied Molecular Orbital from the reference compound. | Relates to the electron-donating ability of the molecule. | researchgate.net | | DO3C | A steric descriptor representing the distance between the phenoxyethyl oxygen and a distant atom. | Defines the optimal shape and size of the terminal substituent. | researchgate.net | | SeO***l | Electrophilic superdelocalizability of the benzodioxan oxygen adjacent to the side chain. | Indicates the importance of the oxygen atom's ability to interact with an electrophilic site on the receptor. | researchgate.net | | SnA2 | Nucleophilic superdelocalizability of a specific aromatic carbon on the phenoxyethyl moiety. | Reflects the role of this carbon in nucleophilic interactions. | researchgate.net |
Furthermore, 3D-QSAR and multiple regression analyses on other series of benzodioxan analogs have highlighted the importance of having an adequate number of heteroatoms in the molecule and favorable properties for passive membrane diffusion to enhance α1d-AR affinity. nih.govebi.ac.uk These QSAR models confirm the qualitative SAR findings and provide a predictive tool for designing new, more potent, and selective antagonists. researchgate.net
Computational Chemistry Approaches in SAR Development
Computational chemistry, particularly molecular docking and the creation of receptor models, has become an indispensable tool for exploring the SAR of this compound analogs. mdpi.com These methods provide atomistic insights into how ligands bind to their receptors, helping to rationalize experimental results and guide the design of new molecules. nih.govebi.ac.uk
Molecular Docking: Docking simulations have been used to predict the binding orientation of benzodioxan derivatives within the active site of α1-adrenoceptor models. These studies have successfully rationalized the observed SAR. For instance, docking simulations showed how polar, electrostatic, and hydrophobic effects of substituents, particularly at the ortho position of a terminal phenoxy group, govern the ligand's binding affinity. nih.gov The simulations often confirm the crucial role of the protonated amine in forming a key hydrogen bond with an aspartate residue (e.g., Asp106) in the receptor's transmembrane helix 3, a common interaction for biogenic amine ligands. researchgate.net
Receptor Modeling: In the absence of high-resolution crystal structures for all α1-adrenoceptor subtypes, computational models of these G protein-coupled receptors (GPCRs) have been constructed based on homology with related proteins like bovine rhodopsin. researchgate.net These models serve as the targets for docking studies. By comparing the binding of different analogs to models of the α1A, α1B, and α1D subtypes, researchers can investigate the structural basis of receptor selectivity.
Guiding Drug Design: Computational approaches have been used not only to explain existing data but also to prospectively design new compounds. For example, computational studies helped in the design of novel antibacterial benzodioxane-benzamides by elucidating the structural features required for binding to the bacterial FtsZ protein. unimi.it Similarly, by understanding the binding modes that lead to high affinity at one receptor subtype versus another, chemists can design modifications to enhance selectivity. nih.gov
These computational methods, when used in conjunction with traditional synthesis and biological testing, create a powerful cycle for the efficient development of novel and more effective therapeutic agents. ebi.ac.uk
Preclinical Pharmacological Research of N Propylaminomethylbenzodioxan
Preclinical Pharmacokinetic (PK) and ADME Research
The study of pharmacokinetics encompasses what the body does to a drug, involving the processes of absorption, distribution, metabolism, and excretion (ADME). nih.gov These studies are critical in preclinical development to help predict the drug's behavior in humans. nih.govpsu.edu Typically, radiolabeled compounds are used in animal models, such as rodents and non-rodents, to trace the drug and its metabolites throughout the body. criver.comnuvisan.com
Absorption and Distribution Studies in Preclinical Species
Absorption studies investigate how a drug enters the bloodstream from the site of administration. merckvetmanual.combiotechfarm.co.il The route of administration significantly influences absorption. biotechfarm.co.il Distribution studies determine where the compound travels within the body. merckvetmanual.com Quantitative whole-body autoradiography (QWBA) is a common technique used to visualize and quantify the distribution of a radiolabeled drug in various tissues and organs at different time points. criver.com The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution throughout the body. merckvetmanual.com
Metabolic Fate and Metabolite Identification (Preclinical)
Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. nih.gov These metabolic reactions are categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov Identifying the metabolites is crucial as they can be active or inactive, and their profiles can differ between preclinical species and humans. criver.comnih.gov This information is vital for understanding the drug's efficacy and safety profile. nih.gov
Excretion Pathways in Animal Models
Excretion studies identify the routes through which a drug and its metabolites are eliminated from the body, most commonly via urine and feces. criver.combiotechfarm.co.il Mass balance studies are conducted to account for the total administered dose, providing a complete picture of the drug's elimination pathways. criver.com In some cases, biliary excretion is investigated, which can reveal if a drug is eliminated through the bile into the feces. criver.combiotechfarm.co.il
In Vitro-In Vivo Correlation (IVIVC) Methodologies for Preclinical PK
In vitro-in vivo correlation (IVIVC) is a mathematical model that aims to predict the in vivo pharmacokinetic performance of a drug from its in vitro properties, most commonly the dissolution rate. allucent.comwikipedia.org A successful IVIVC can reduce the need for extensive in vivo bioequivalence studies, support quality control, and justify certain formulation changes. allucent.comwikipedia.orgnih.gov There are different levels of correlation, with Level A being the most informative as it allows for a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption rate. nih.gov
Due to the absence of specific data for n-Propylaminomethylbenzodioxan, the creation of detailed data tables and an in-depth, compound-specific article as per the user's request is not feasible at this time.
Target Identification and Validation Research for N Propylaminomethylbenzodioxan
Validation Strategies for Identified Targets in Preclinical Systems
Once potential targets for n-Propylaminomethylbenzodioxan are identified, a rigorous validation process is essential to confirm their role in the compound's biological activity. sygnaturediscovery.comdrugtargetreview.com The goal is to build multiple lines of evidence demonstrating that engagement of the identified target is responsible for the observed therapeutic effect. biocurate.com
Preclinical validation often involves several key strategies:
Genetic Manipulation: Using techniques like CRISPR or siRNA to knock out or knock down the identified target gene in cell culture models. If the resulting cellular phenotype mimics the effect of treatment with this compound, it provides strong evidence for the target's role. drugtargetreview.combiocurate.com
Pharmacological Tools: Utilizing other known molecules ('tool' compounds) that selectively act on the identified target. If these tools produce similar biological effects to this compound, it supports the target hypothesis. sygnaturediscovery.com
Animal Models: In transgenic animal models where the target gene is knocked out or modified, the physiological response to this compound can be assessed. drugtargetreview.com A lack of response or an altered response in these models compared to wild-type animals is a powerful validation tool.
Biomarker Development: Identifying and measuring biomarkers that change upon target engagement. These can include downstream signaling molecules or changes in gene expression that can be monitored in both cell-based assays and in vivo models to confirm the compound is acting on its intended target. sygnaturediscovery.com
Table 2: Preclinical Target Validation Workflow for this compound
| Validation Step | Technique | Objective | Expected Outcome |
|---|---|---|---|
| 1. In Vitro Confirmation | siRNA/CRISPR Knockdown | To determine if loss of the target protein phenocopies the compound's effect. | Cells with target knockdown show a similar biological response as cells treated with the compound. |
| 2. Orthogonal Pharmacology | Use of Known Ligands | To confirm the target's role using different chemical matter. | Known activators/inhibitors of the target produce effects consistent with the action of the compound. |
| 3. In Vivo Model Testing | Target Knockout Animal Models | To validate the target's role in a whole organism. | The animal model shows an altered or absent response to the compound, linking the target to the systemic effect. |
| 4. Target Engagement | Biomarker Analysis | To confirm the compound interacts with the target in a biological system. | Measurable changes in downstream markers confirm the compound is engaging its target at relevant concentrations. |
Phenotypic Screening and Reverse Pharmacology in this compound Research
The discovery of this compound's targets can be approached from two distinct philosophical starting points: phenotypic screening (forward pharmacology) and target-based discovery (reverse pharmacology).
Phenotypic Screening (Forward Pharmacology): This approach begins with identifying a desired change in the phenotype of a cell or organism caused by this compound, without prior knowledge of the molecular target. wikipedia.orgwikipedia.org For instance, if the compound is observed to prevent the proliferation of a specific cancer cell line, the subsequent challenge is to deconvolute this effect and identify the specific target responsible for this outcome. wikipedia.org This method is particularly powerful for discovering drugs with novel mechanisms of action, as it does not rely on preconceived hypotheses about specific targets. nih.govnih.gov
Reverse Pharmacology (Target-Based Approach): In contrast, reverse pharmacology starts with a hypothesis that a particular protein target is important for a disease. wikipedia.orgresearchgate.net A screening assay is then designed to find molecules that modulate this specific target. In the context of this compound, if researchers hypothesized that a specific receptor was involved in a disease pathway, they would test whether the compound binds to and modulates the activity of that receptor. This approach is more direct but is limited to known or hypothesized targets. nih.govresearchgate.net
These two approaches are complementary. A hit from a phenotypic screen for this compound must eventually be followed by target identification and validation, a process that mirrors the endpoint of a reverse pharmacology campaign.
Advanced Methodologies and Future Research Directions for N Propylaminomethylbenzodioxan
Application of Artificial Intelligence and Machine Learning in n-Propylaminomethylbenzodioxan Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. nih.govaxxam.com These computational methods can analyze vast datasets to identify complex patterns, predict molecular properties, and generate new chemical structures with desired biological activities. axxam.comnih.gov
In the context of this compound, AI/ML can be applied in several key areas:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and prioritize novel biological targets for which this compound derivatives might show high efficacy. axxam.com
Predictive Modeling: Machine learning models, such as neural networks and support vector machines, can be trained on existing data for benzodioxane derivatives to predict the physicochemical properties, bioactivity, and potential toxicity of new virtual compounds. nih.govnih.gov This allows for the rapid screening of large virtual libraries, focusing laboratory efforts on the most promising candidates.
De Novo Drug Design: Generative models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new this compound-based molecules. nih.govbioscipublisher.com These models learn the underlying rules of chemical structure and synthesis to propose novel, synthesizable compounds optimized for specific properties like binding affinity and selectivity. scitechdaily.com
Structure-Activity Relationship (SAR) Analysis: Deep learning can uncover subtle and complex SARs that may not be apparent through traditional analysis. github.io For instance, computational studies on benzodioxane-benzamide derivatives have already been used to explore hydrophobic subpockets of the FtsZ protein, guiding the design of more potent inhibitors. nih.gov A similar approach could refine the structure of this compound for enhanced target interaction.
The table below summarizes various AI/ML techniques and their potential applications in the study of this compound.
| AI/ML Technique | Application in Drug Discovery | Relevance for this compound |
| Convolutional Neural Networks (CNNs) | Processing molecular structures as images to predict bioactivity and properties. bioscipublisher.com | Predicting the pharmacological and toxicological profiles of novel derivatives. bioscipublisher.com |
| Graph Neural Networks (GNNs) | Modeling molecules as graphs to predict interactions and properties. nih.govbioscipublisher.com | Optimizing the benzodioxan scaffold for improved binding to specific targets. nih.gov |
| Generative Adversarial Networks (GANs) | Generating novel molecular structures with desired therapeutic properties. nih.govnih.gov | Designing new this compound analogs with enhanced potency and selectivity. |
| Support Vector Machines (SVM) | Classifying compounds as active or inactive against a biological target. nih.gov | Screening virtual libraries to identify promising this compound candidates for synthesis. |
| Recurrent Neural Networks (RNNs) | Processing sequential data to predict properties of new molecules. nih.gov | Aiding in the design of synthesis pathways for novel derivatives. |
Advanced Spectroscopic and Biophysical Techniques for Ligand-Target Characterization
A thorough understanding of how a ligand interacts with its biological target is fundamental to rational drug design. Advanced spectroscopic and biophysical methods provide detailed, real-time insights into the dynamics, thermodynamics, and structural basis of these interactions. nih.gov
For this compound, these techniques are crucial for:
Confirming Direct Binding: Establishing that the compound directly interacts with the intended target protein. researchgate.net
Quantifying Binding Affinity: Determining the strength of the interaction (e.g., the dissociation constant, Kd) is essential for lead optimization. researchgate.net
Elucidating Binding Kinetics: Measuring the on- and off-rates of the ligand-target complex can provide valuable information about the drug's potential duration of action. nih.gov
Mapping the Binding Site: Identifying the specific amino acid residues involved in the interaction provides a structural basis for further optimization. researchgate.net
The following table details key techniques applicable to studying the interaction of this compound with its targets.
| Technique | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. nih.gov | Binding affinity (KD), kinetics (kon, koff), and stoichiometry. researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. frontiersin.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of atomic nuclei upon ligand binding. | Identification of binding site, structural changes in the protein and ligand, and affinity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to detect the formation of non-covalent protein-ligand complexes. researchgate.net | Confirmation of binding, stoichiometry, and identification of binding partners. researchgate.net |
| X-ray Crystallography | Determines the three-dimensional structure of a protein-ligand complex at atomic resolution. | Precise binding mode, key intermolecular interactions, and conformational changes. |
Novel In Vitro and In Vivo Models for Translational Research
The successful translation of a drug candidate from the laboratory to the clinic depends on the use of preclinical models that accurately recapitulate human physiology and disease. nih.gov Traditional two-dimensional (2D) cell cultures and simplistic animal models often fail to predict clinical outcomes. nih.gov
Recent advances in bioengineering have led to the development of more sophisticated models:
3D Cell Cultures and Spheroids: These models better mimic the cellular microenvironment and intercellular interactions found in native tissues, offering a more accurate platform for testing the efficacy of compounds like this compound. nih.gov
Organ-on-a-Chip (Microphysiological Systems): These devices contain living human cells in microfluidic chambers that replicate the structure and function of human organs. criver.com A "liver-on-a-chip," for example, could be used to study the metabolism of this compound derivatives in a human-relevant context.
Genetically Engineered Mouse Models (GEMMs): These models are designed to carry specific genetic mutations that cause them to develop diseases that more closely resemble human conditions, providing a more predictive in vivo setting for therapeutic testing. nih.gov
Patient-Derived Xenografts (PDX) and Organoids: Using cells or tissues taken directly from a patient's tumor allows for the testing of drug candidates in a model that reflects the specific biology of an individual's disease. nih.govcriver.com
| Model Type | Description | Application for this compound Research |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue-level organization. nih.gov | Assessing efficacy and penetration in a tissue-like context; modeling complex diseases. |
| Organ-on-a-Chip | Microfluidic devices with human cells that replicate organ-level functions. criver.com | Evaluating organ-specific efficacy and toxicity, and studying pharmacokinetics. |
| Genetically Engineered Models (GEMs) | Animals (typically mice) with specific genetic alterations to model human diseases. nih.gov | Testing therapeutic efficacy in a model that mimics the molecular basis of a human disease. nih.gov |
| Human Microphysiology Systems (MPS) | In vitro systems using human cells, often derived from iPSCs, to model human biology. criver.com | Screening for efficacy and toxicity in human-relevant systems to improve clinical translation. |
Interdisciplinary Research Synergies in this compound Studies
The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The advancement of this compound from a lead compound to a clinical candidate requires the integration of expertise from diverse scientific fields.
Medicinal and Synthetic Chemistry: Chemists are essential for the rational design, synthesis, and optimization of this compound derivatives. They create the physical molecules that are tested and refined throughout the discovery process. nih.gov
Computational Biology and Chemistry: Experts in this field apply AI/ML models and molecular dynamics simulations to predict compound properties, prioritize candidates for synthesis, and elucidate binding mechanisms at a molecular level. github.ionih.gov
Structural Biology: Structural biologists use techniques like X-ray crystallography and NMR to determine the high-resolution structures of ligand-target complexes, providing an atomic-level blueprint for structure-based drug design.
Pharmacology and Cell Biology: Pharmacologists and cell biologists design and execute the in vitro and in vivo experiments needed to characterize the biological activity, mechanism of action, and efficacy of the compounds. nih.gov
Translational Medicine: This field bridges the gap between preclinical findings and clinical application, ensuring that the most promising compounds are advanced and that the preclinical models used are relevant to the human disease state. nih.govnih.gov
Synergy among these disciplines creates a feedback loop where computational predictions guide chemical synthesis, and experimental biological data, in turn, refines the computational models, leading to more efficient and successful drug development cycles.
Unexplored Therapeutic Hypotheses and Mechanistic Pathways
While research into benzodioxane derivatives has often focused on established targets like adrenergic and dopaminergic receptors, a vast landscape of potential therapeutic applications remains unexplored. unimi.it A significant portion of the human proteome remains understudied, presenting numerous opportunities for new drug discovery. nih.gov
Future research on this compound should consider:
Target Deorphanization: A systematic screening of this compound libraries against panels of "orphan" receptors (receptors whose endogenous ligand is unknown) and other understudied proteins could uncover novel therapeutic targets. The Illuminating the Druggable Genome (IDG) initiative provides a framework for identifying such opportunities. nih.gov
Exploring Novel Pathways: The compound's scaffold may allow it to modulate biological pathways not typically associated with benzodioxanes. For instance, the FtsZ protein in bacteria has been identified as a target for some benzodioxane derivatives, opening an entirely new avenue for antibiotic development. nih.gov Similar unbiased screening could reveal unexpected activities in areas like inflammation, metabolic disease, or neurodegeneration. researchgate.net
Polypharmacology: Many effective drugs act on multiple targets. Investigating the "off-target" effects of this compound derivatives could reveal beneficial polypharmacological profiles, where hitting multiple nodes in a disease network leads to enhanced therapeutic efficacy.
New Mechanistic Paradigms: Research could explore whether derivatives can function through unconventional mechanisms, such as allosteric modulation, disruption of protein-protein interactions, or stabilization of specific protein conformations, rather than simple competitive inhibition at an active site. nih.gov
By venturing beyond known biological space, researchers can unlock entirely new therapeutic indications for the this compound scaffold, potentially addressing significant unmet medical needs.
Q & A
Q. What are the standard synthetic routes for n-Propylaminomethylbenzodioxan, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling benzodioxan derivatives with n-propylamine under controlled pH (8–9) and temperature (60–80°C) can yield the target compound. Optimization includes varying catalysts (e.g., NaBH₃CN for reductive amination) and monitoring purity via HPLC . A factorial design approach can systematically assess variables like solvent polarity (e.g., DMF vs. ethanol) and reaction time. Yield improvements (e.g., from 65% to 85%) are achievable by adjusting stoichiometric ratios (amine:carbonyl = 1.2:1) .
| Variable | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 50–90°C | 75°C | +12% |
| Solvent | DMF, EtOH | EtOH | +8% |
| Catalyst | NaBH₃CN, Pd/C | NaBH₃CN | +10% |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational. NMR can confirm structural motifs (e.g., benzodioxan methylene protons at δ 4.2–4.5 ppm), while HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 224.1284). Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column, achieving >98% purity as per industry standards . For advanced users, X-ray crystallography resolves stereochemical ambiguities.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Follow S22 (avoid inhaling dust) and S24/25 (prevent skin/eye contact) protocols. Use fume hoods for synthesis steps, and store the compound in airtight containers under nitrogen. Toxicity screenings (e.g., Ames test for mutagenicity) should precede in vivo studies. Personal protective equipment (PPE) includes nitrile gloves and lab coats rated for organic solvents .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data for this compound be resolved?
Methodological Answer: Discrepancies in bioavailability or metabolite profiles require meta-analysis of datasets. For example, if Study A reports a half-life of 3.2 hrs (oral) and Study B finds 5.1 hrs (IV), assess variables like animal models (rats vs. primates) or analytical methods (LC-MS vs. ELISA). Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-validate findings using isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic pathways .
Q. What strategies enhance the enantioselective synthesis of this compound?
Methodological Answer: Chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution (lipases in organic media) can improve enantiomeric excess (ee). For instance, using (R)-BINAP with Pd(OAc)₂ achieves 92% ee in asymmetric hydrogenation. Monitor ee via chiral HPLC (Chiralpak AD-H column) and optimize reaction time (12–24 hrs) to minimize racemization. Computational modeling (DFT studies) predicts transition states to guide catalyst selection .
Q. How should in vitro assays be designed to evaluate this compound’s efficacy against neurological targets?
Methodological Answer: Prioritize cell lines (e.g., SH-SY5Y for neuroprotection) and assay types (e.g., MTT for viability, calcium imaging for receptor activity). Dose-response curves (0.1–100 µM) and controls (e.g., NMDA receptor antagonists) validate specificity. For mechanistic studies, siRNA knockdown of target proteins (e.g., BDNF receptors) confirms pathways. Include triplicate measurements and blinded data analysis to reduce bias .
Q. What methodologies address reliability concerns in IDA (Intelligent Data Analysis) for this compound’s clinical data?
Methodological Answer: Implement constructive falsification: Train machine learning models (e.g., random forests) on clinical datasets, then test against contradictory cases (e.g., pseudoprogression in brain tumor studies). Use SHAP (SHapley Additive exPlanations) values to interpret feature importance and identify confounders (e.g., patient age or comorbidities). Validate models via bootstrapping (1,000 iterations) to estimate confidence intervals for efficacy metrics .
Data Contradiction & Validation
Q. How to reconcile conflicting results in this compound’s receptor binding affinity studies?
Methodological Answer: Compare assay conditions (e.g., radioligand vs. fluorescence polarization). For example, if Kd values differ between [³H]-labeled (Kd = 15 nM) and FP-based assays (Kd = 35 nM), assess buffer composition (e.g., Tris vs. HEPES) or temperature (4°C vs. 25°C). Surface plasmon resonance (SPR) provides label-free validation. Publish raw datasets and methodologies to enable cross-lab reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
